molecular formula C11H17N5O9P2 B1212165 MethADP CAS No. 3768-14-7

MethADP

Cat. No.: B1212165
CAS No.: 3768-14-7
M. Wt: 425.23 g/mol
InChI Key: OLCWZBFDIYXLAA-IOSLPCCCSA-N
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Description

MethADP is a chemical compound with the formula C11H17N5O9P2. It is a non-polymer and has a formal charge of 0. This compound is known for its role as an analog of adenosine triphosphate (ATP), where it mimics the structure and function of ATP in various biochemical processes .

Biochemical Analysis

Biochemical Properties

Phosphomethylphosphonic acid adenosyl ester plays a crucial role in biochemical reactions by acting as a potent competitive inhibitor of soluble and membrane-bound mitochondrial ATPase. This inhibition affects ATP-dependent reactions of oxidative phosphorylation . The compound interacts with several enzymes and proteins, including glycogen synthase kinase-3 beta, thymidylate kinase, and hexokinase-1 . These interactions are primarily inhibitory, affecting the normal function of these enzymes and altering cellular energy metabolism.

Cellular Effects

Phosphomethylphosphonic acid adenosyl ester has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of mitochondrial ATPase disrupts the normal production of ATP, leading to altered energy homeostasis within the cell . This disruption can affect cell signaling pathways that rely on ATP as a substrate, ultimately influencing gene expression and metabolic processes.

Molecular Mechanism

The molecular mechanism of action of phosphomethylphosphonic acid adenosyl ester involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active sites of enzymes such as mitochondrial ATPase, preventing the normal substrate (ATP) from binding and undergoing hydrolysis . This inhibition leads to a decrease in ATP production, which in turn affects various ATP-dependent cellular processes. Additionally, the compound may influence gene expression by altering the availability of ATP, a critical molecule in transcription and other gene regulatory mechanisms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phosphomethylphosphonic acid adenosyl ester can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its inhibitory effects . Long-term exposure to the compound can result in sustained inhibition of ATPase activity, which may have cumulative effects on cellular energy metabolism and function.

Dosage Effects in Animal Models

The effects of phosphomethylphosphonic acid adenosyl ester vary with different dosages in animal models. At lower doses, the compound may exhibit mild inhibitory effects on ATPase activity, while higher doses can lead to significant inhibition and potential toxicity . Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on cellular function. At high doses, the compound may cause adverse effects, including cellular toxicity and disruption of normal metabolic processes.

Metabolic Pathways

Phosphomethylphosphonic acid adenosyl ester is involved in several metabolic pathways, primarily those related to ATP synthesis and utilization. The compound interacts with enzymes such as hexokinase-1 and glycogen synthase kinase-3 beta, affecting their normal function and altering metabolic flux . These interactions can lead to changes in metabolite levels and overall cellular energy balance.

Transport and Distribution

Within cells and tissues, phosphomethylphosphonic acid adenosyl ester is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments can influence its activity and function, potentially enhancing its inhibitory effects on ATPase activity.

Subcellular Localization

Phosphomethylphosphonic acid adenosyl ester is localized within specific subcellular compartments, where it exerts its effects on cellular function. The compound may be directed to mitochondria, where it inhibits mitochondrial ATPase activity . Targeting signals and post-translational modifications may play a role in directing the compound to these specific compartments, ensuring its effective interaction with target enzymes and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphomethylphosphonic acid adenosyl ester involves the reaction of adenosine with phosphomethylphosphonic acid under specific conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium. The process involves the formation of a phosphoester bond between the adenosine and the phosphomethylphosphonic acid .

Industrial Production Methods

Industrial production of phosphomethylphosphonic acid adenosyl ester follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

MethADP undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonate and phosphonic acid derivatives, which have different applications in biochemical and industrial processes .

Scientific Research Applications

MethADP has several scientific research applications:

Mechanism of Action

MethADP exerts its effects by mimicking ATP. It acts as a competitive inhibitor of soluble and membrane-bound mitochondrial ATPase, thereby inhibiting ATP-dependent reactions of oxidative phosphorylation. This inhibition affects various cellular processes, including energy production and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MethADP is unique due to its specific structure that allows it to effectively mimic ATP. This makes it a valuable tool in biochemical research and potential therapeutic applications .

Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O9P2/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21)/t5-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCWZBFDIYXLAA-IOSLPCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O9P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3768-14-7
Record name α,β-Methylene-ADP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3768-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adenosine 5'-methylenediphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003768147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenosine 5'-methylenediphosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03148
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Adenosine 5'-[hydrogen (phosphonomethyl)phosphonate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.086
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name .ALPHA.,.BETA.-METHYLENE ADENOSINE 5'-DIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T2A5439OE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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